molecular formula C11H12BrN3O2 B15539211 5-Bromo-N-(1-isopropyl-1h-pyrazol-5-yl)furan-2-carboxamide

5-Bromo-N-(1-isopropyl-1h-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B15539211
M. Wt: 298.14 g/mol
InChI Key: NHNKONNHXJSQLO-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-isopropyl-1H-pyrazol-5-yl)furan-2-carboxamide (CAS 1171441-05-6) is a chemical compound with a molecular formula of C11H12BrN3O2 and a molecular weight of 298.14 g/mol . It features a furan-2-carboxamide core structure substituted with a bromo group at the 5-position and linked to a 1-isopropyl-1H-pyrazol-5-yl moiety . This specific molecular architecture makes it a compound of interest in various medicinal chemistry and drug discovery research applications, particularly as a building block or intermediate for the synthesis of more complex heterocyclic systems . Heterocyclic compounds containing furan and pyrazole rings are prevalent in pharmaceutical research due to their wide range of potential biological activities . Compounds with similar structural frameworks have been explored for their roles as kinase inhibitors and in other therapeutic areas, highlighting the value of this scaffold in early-stage research . This product is provided with a high purity level of 98% . Please handle with appropriate care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

5-bromo-N-(2-propan-2-ylpyrazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C11H12BrN3O2/c1-7(2)15-10(5-6-13-15)14-11(16)8-3-4-9(12)17-8/h3-7H,1-2H3,(H,14,16)

InChI Key

NHNKONNHXJSQLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Features a furan-carboxamide core linked to a 1-isopropyl-1H-pyrazole (5-membered nitrogen heterocycle). Bromine at the 5-position of the furan ring may enhance electrophilicity or serve as a halogen-bonding site .
  • Analog 1 : 5-Bromo-N-(4-phenylbutyl)furan-2-carboxamide (CAS 353466-89-4) replaces the pyrazole with a phenylbutyl group , increasing hydrophobicity and altering steric bulk compared to the target compound’s pyrazole-isopropyl system .
  • Analog 2 : N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1006334-38-8) incorporates a pyrazolo-pyrimidine scaffold, introducing fused heterocycles that could enhance π-stacking interactions in biological targets .

Substituent Analysis

Compound Key Substituents Impact on Properties
Target Compound 5-Bromo-furan, 1-isopropyl-pyrazole Isopropyl group may improve metabolic stability via steric hindrance .
1006349-17-2 Adamantyl group, 1,5-dimethyl-pyrazole Adamantyl’s rigidity may enhance binding to hydrophobic pockets in enzymes .
938022-17-4 Thiophene, cyano, methylthiophen-2-yl Thiophene’s sulfur atom could influence redox properties or metal coordination .
Compound 6e (EP ) Indole, methylcyclopropyl, oxadiazole Indole’s aromaticity and oxadiazole’s polarity may modulate solubility .

Q & A

Q. What strategies optimize reaction scalability for gram-scale synthesis?

  • Answer :
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling steps to improve aryl amidation yields.
  • Flow chemistry : Implement continuous-flow reactors for bromination to enhance safety and reproducibility.
  • Process analytics : Use in-line FTIR to monitor reaction progress and minimize byproducts .

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